N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)13-4-2-12(3-5-13)14(25)9-24-18(27)17(26)23-8-11-1-6-15-16(7-11)29-10-28-15/h1-7,14,25H,8-10H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSWXRZGKCEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine to form the corresponding Schiff base.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the Schiff base under reductive amination conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemical Characteristics
The compound features a benzodioxole moiety that contributes to its biological activity and solubility characteristics. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has indicated that benzodioxole derivatives can act against various bacterial strains, including resistant strains of Staphylococcus aureus. In vitro studies reported minimum inhibitory concentrations (MICs) that were effective against these pathogens .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of benzodioxole derivatives. One study highlighted the ability of similar compounds to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's . This suggests potential applications in treating or preventing neurodegenerative conditions.
Drug Delivery Systems
The unique chemical structure allows for the exploration of this compound in drug delivery systems. Its ability to encapsulate hydrophobic drugs while maintaining stability in physiological conditions makes it a candidate for developing advanced drug formulations .
Bioconjugates
The functional groups present in the compound facilitate bioconjugation with biomolecules such as antibodies or peptides, enhancing targeted drug delivery mechanisms. This application is particularly relevant in cancer therapy where targeted delivery can minimize side effects while maximizing therapeutic efficacy .
Polymer Synthesis
The compound can be utilized as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for high-performance materials .
Coatings and Films
Due to its chemical stability and potential UV resistance, this compound is being investigated for use in coatings and films. Such applications are vital for developing protective layers in various industrial settings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide exerts its effects involves:
Comparison with Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (Figure 2) . Key Features:
- Replaces the 4-(trifluoromethyl)phenyl group with a tetrahydroquinoline moiety.
- Retains the ethanediamide backbone and benzodioxole group. Biological Activity: Demonstrated falcipain inhibition, a cysteine protease target in malaria parasites. The quinoline group may enhance binding to hydrophobic enzyme pockets .
Piperazinyl-Fluorophenyl Ethanediamide
Structure : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide (CAS: 896361-86-7, molecular formula: C₂₆H₂₉FN₄O₅, molecular weight: 528.54 g/mol) .
Key Features :
- Incorporates a piperazinyl-fluorophenyl substituent and tetrahydrofuranmethyl group.
- Pharmacokinetics: The fluorophenyl group may enhance metabolic resistance, similar to the trifluoromethyl group in the target compound .
Biphenyl Sulfonamide-Benzodioxole Hybrid
Structure : 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (Compound 162) .
Key Features :
- Replaces the ethanediamide core with a sulfonamide linker.
- Retains the benzodioxole group but adds a biphenyl sulfonamide for steric bulk.
Applications : Designed as a dual inhibitor of 5-lipoxygenase and prostaglandin E₂ synthase, highlighting the versatility of benzodioxole-containing scaffolds .
Physicochemical and Pharmacological Comparisons
Table 1. Comparative Analysis of Key Compounds
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, a complex organic compound, is gaining attention for its potential biological activities. This article focuses on its biological activity, synthesis, and applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₃N₂O₄
- Molecular Weight : 368.35 g/mol
- CAS Number : 2380182-32-9
Structural Features
The compound features a benzodioxole ring, a hydroxy group, and a trifluoromethylphenyl moiety, which are significant for its interaction with biological targets.
In Vitro Studies
Recent studies have evaluated the compound's biological activity in various contexts:
- Cox Inhibition : The compound has been synthesized and tested as a potential inhibitor of cyclooxygenase (COX) enzymes. In vitro assays indicate that it exhibits significant inhibitory activity against COX-1 and COX-2, with IC50 values suggesting potent anti-inflammatory properties.
- Antidiabetic Activity : The compound has shown promise in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. Compounds derived from this structure exhibited IC50 values of 0.85 µM and 0.68 µM, indicating potential as an antidiabetic agent while showing minimal cytotoxicity to normal cell lines.
- Cytotoxicity Studies : In various cancer cell lines, the compound demonstrated selective cytotoxicity. For example, it was found to inhibit the growth of specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It may interact with signaling pathways such as NF-kB, which is crucial in cancer progression and inflammation .
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on breast cancer cell lines. Results indicated that it reduced cell viability significantly compared to controls. The study highlighted its potential as an adjunct therapy in cancer treatment due to its ability to induce apoptosis in malignant cells while maintaining low toxicity levels in non-cancerous cells.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory models, the compound was administered to mice with induced inflammation. The results showed a marked reduction in inflammatory markers compared to untreated groups, supporting its role as a COX inhibitor and anti-inflammatory agent.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several steps:
- Formation of Benzodioxole Ring :
- Cyclization of catechol derivatives with formaldehyde.
- Introduction of Trifluoromethyl Group :
- Utilization of trifluoromethylation techniques to incorporate the trifluoromethyl group into the phenyl ring.
- Amide Bond Formation :
- Coupling reactions using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to form the final amide product.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step amide coupling, starting with activation of carboxylic acid groups (e.g., using oxalyl chloride or DMTMM) and subsequent nucleophilic substitution. Critical conditions include anhydrous solvents (e.g., DCM or DMF), controlled temperature (50–60°C), and catalysts like DMAP to enhance reaction efficiency. Yields are sensitive to stoichiometric ratios of reactants and purification via column chromatography .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Q. How should researchers design stability studies to assess degradation under various storage conditions?
Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH, UV light exposure) and monitor degradation via HPLC. Use inert atmospheres (e.g., argon) and lyophilization for long-term storage. Stability-indicating methods should track hydrolysis of the ethanediamide bond and oxidation of the hydroxyethyl group .
Advanced Research Questions
Q. How can regioselectivity in amide bond formation be optimized to minimize by-products?
Employ orthogonal protecting groups (e.g., tert-butyl for hydroxyl groups) and selective coupling agents like HATU for stepwise amidation. Kinetic control via low-temperature reactions (−10°C to 0°C) reduces side reactions. Computational modeling (e.g., DFT) predicts steric and electronic effects on reactivity .
Q. What strategies resolve contradictory bioactivity data across in vitro models?
- Dose-response refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Metabolite screening : Rule out interference from degradation products .
Q. What computational methods predict binding affinity to biological targets, and how are they validated?
- Molecular docking (AutoDock Vina, Glide) : Screen against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories. Experimental validation via SPR or ITC quantifies binding constants (KD), while mutagenesis studies confirm critical residues .
Q. How can isotopic labeling (e.g., 13C, 2H) be incorporated to facilitate pharmacokinetic studies?
Introduce isotopes during synthesis:
- 13C-labeling : Use 13C-enriched acetic acid for the ethanediamide backbone.
- Deuterium labeling : Replace hydroxyl hydrogens via H/D exchange under basic conditions. Track metabolite distribution using LC-MS/MS and PET imaging .
Q. What are critical steps in scaling synthesis from milligram to gram scale while maintaining purity?
- Solvent optimization : Replace DCM with THF or EtOAc for safer large-scale reactions.
- Continuous flow chemistry : Enhances heat/mass transfer and reduces side reactions.
- Crystallization : Use anti-solvent (e.g., hexane) to precipitate pure product .
Methodological Notes
- Contradiction Management : Conflicting bioactivity data may arise from assay-specific parameters (e.g., cell line variability). Standardize protocols using guidelines like MIAME or FAIR principles .
- Synthetic Pitfalls : The trifluoromethyl group’s electron-withdrawing effect can slow amidation; pre-activate intermediates with TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
